molecular formula C15H12N4O2 B12602544 N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-18-7

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12602544
CAS No.: 917757-18-7
M. Wt: 280.28 g/mol
InChI Key: AWNCIEZEMOHLMR-UHFFFAOYSA-N
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Description

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent acylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Properties

CAS No.

917757-18-7

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-oxo-6-phenyl-3H-pyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C15H12N4O2/c1-9(20)16-15-18-12-8-7-11(10-5-3-2-4-6-10)17-13(12)14(21)19-15/h2-8H,1H3,(H2,16,18,19,20,21)

InChI Key

AWNCIEZEMOHLMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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